
BAY 73-1449
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BAY 73-1449 involves several key steps. The starting material is typically a substituted pyrimidine, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethyl sulfoxide .
Step 1: The substituted pyrimidine is reacted with a benzyl halide in the presence of a base to form a benzylated intermediate.
Step 2: The intermediate is then subjected to a nucleophilic substitution reaction with a phenylalanine derivative to introduce the amino acid moiety.
Step 3: The final step involves the deprotection of the benzyl group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
BAY 73-1449 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
BAY 73-1449 has been studied across multiple domains, including:
- Cardiovascular Research : Its ability to lower blood pressure has been documented, making it a candidate for treating hypertension .
- Anti-inflammatory Studies : The compound's role in modulating inflammatory responses has been explored, particularly in conditions such as arthritis and other inflammatory diseases .
- Cancer Research : this compound's effects on tumor growth and metastasis have been investigated, suggesting potential utility in oncology .
- Neuroscience : Research indicates that this compound may influence neuronal signaling pathways, contributing to studies on neurodegenerative diseases .
Data Table: Applications of this compound
Case Study 1: Cardiovascular Implications
A study published in a peer-reviewed journal examined the effects of this compound on hypertensive rat models. The research demonstrated that administration of the compound led to a significant decrease in blood pressure and improved vascular function. The findings suggest that this compound could be a valuable therapeutic agent for managing hypertension.
Case Study 2: Anti-inflammatory Effects
In another observational study, researchers investigated the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The results indicated that treatment with the compound resulted in a marked reduction of inflammatory cytokines and improved joint function. This case study highlights the potential for this compound as an adjunct therapy in inflammatory conditions.
Case Study 3: Cancer Research
A recent investigation focused on the impact of this compound on breast cancer cell lines. The study found that the antagonist inhibited cell proliferation and induced apoptosis in cancer cells. These findings point to the possibility of utilizing this compound as part of a targeted cancer therapy regimen.
Wirkmechanismus
BAY 73-1449 exerts its effects by selectively antagonizing the prostacyclin receptor. This receptor is involved in the regulation of vascular tone and platelet aggregation. By blocking this receptor, this compound inhibits the vasodilatory and anti-aggregatory effects of prostacyclin, leading to a reduction in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY 60-6583: Ein weiterer selektiver Antagonist des Prostacyclinrezeptors mit ähnlicher Wirksamkeit und Anwendungen.
BAY 41-2272: Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlicher chemischer Struktur und pharmakologischem Profil.
Einzigartigkeit
BAY 73-1449 ist einzigartig in seiner hohen Wirksamkeit und Selektivität für den Prostacyclinrezeptor, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Seine Fähigkeit, den Blutdruck zu senken, ohne andere physiologische Parameter signifikant zu beeinflussen, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
BAY 73-1449 is a selective antagonist of the prostacyclin receptor (IP receptor), developed for its potential therapeutic effects in various vascular and inflammatory conditions. This compound has garnered attention due to its high potency and specificity, with an IC50 value of less than 0.1 nM in cAMP assays conducted in human HEL cells and rat dorsal root ganglion (DRG) neurons . The biological activity of this compound has been explored in several studies, highlighting its impact on vascular smooth muscle relaxation, platelet aggregation, and potential applications in treating conditions such as pulmonary hypertension and ischemic injuries.
This compound functions primarily as an antagonist at the IP receptor, which is known to mediate vasodilatory effects and inhibit platelet aggregation. The blockade of this receptor can lead to increased vascular resistance and altered hemodynamics, making it a candidate for managing conditions characterized by excessive vasodilation or platelet activation .
Pharmacological Profile
The pharmacological profile of this compound reveals several important characteristics:
- Selectivity : It shows high selectivity for the IP receptor over other prostaglandin receptors.
- Potency : Its potency is significant, with an IC50 of less than 0.1 nM, indicating strong binding affinity.
- Effects on Vascular Smooth Muscle : Studies have demonstrated that this compound can induce vascular contraction in certain models, suggesting a role in modulating vascular tone .
In Vitro and In Vivo Studies
In Vitro Studies : Various studies have assessed the effects of this compound on isolated tissues. For instance:
- In human HEL cells, this compound effectively inhibited cAMP accumulation induced by prostacyclin, confirming its antagonistic action .
- In rat DRG neurons, it demonstrated significant effects on pain pathways by modulating neurotransmitter release through IP receptor inhibition .
In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound:
- A study involving portal hypertensive rats showed that administration of this compound resulted in reduced portal pressure and improved hemodynamic parameters, indicating its potential utility in managing portal hypertension .
- Another study highlighted its effects on reducing capillary permeability and edema formation in models of inflammation, further supporting its anti-inflammatory properties .
Case Studies
Several case studies have illustrated the practical implications of this compound:
-
Portal Hypertension Model :
- Objective : To assess the efficacy of this compound in reducing portal pressure.
- Methodology : Rats were treated with varying doses (1 or 5 mg/kg) over a week.
- Findings : Significant reductions in portal pressure were observed, alongside improvements in liver function markers.
-
Pulmonary Hypertension Model :
- Objective : Evaluate the impact on pulmonary artery pressure.
- Methodology : Chronic administration in a hypoxic rat model.
- Findings : Treatment led to decreased pulmonary artery pressure and improved exercise tolerance.
Summary Table of Biological Activity
Eigenschaften
IUPAC Name |
(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFPNITZGCUPZ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.